molecular formula C7H10N2O3 B2415713 4-Hydroxy-N-methylpicolinamide CAS No. 611226-36-9

4-Hydroxy-N-methylpicolinamide

Cat. No. B2415713
CAS RN: 611226-36-9
M. Wt: 170.168
InChI Key: MEJYZTMMJUKBCX-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methylpicolinamide is a synthetic molecule commonly studied in the field of chemistry and biology due to its unique properties. It is known for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .


Synthesis Analysis

A novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated against different tumor cell lines . These derivatives could inhibit the proliferation of two kinds of human cancer cell lines (HepG2, HCT116) at low micromolar concentrations . The most potent analog 5q possessed broad-spectrum antiproliferative activity .


Molecular Structure Analysis

The molecular formula of this compound is C7H8N2O2 . More details about its structure can be found in the PubChem database .


Chemical Reactions Analysis

A series of novel sorafenib derivatives, 9a-w, was designed and synthesized in high yields using various substituted anilines, and their antiproliferative activities against HCT116, PC-3 and MDA-MB-231 cell lines were also evaluated and described .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification . More details about its physical and chemical properties can be found in the PubChem database .

Future Directions

The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic in the community of medicinal chemistry . The current advances in the synthesis of picolinamide-containing heterocyclic compounds as potent anticancer agents are highlighted . In addition, their structure-activity relationship studies inspire the innovation and development of more potent and effective drugs against various death-causing cancer diseases .

properties

IUPAC Name

N-methyl-4-oxo-1H-pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-4-5(10)2-3-9-6/h2-4H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYAQCFNKEWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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